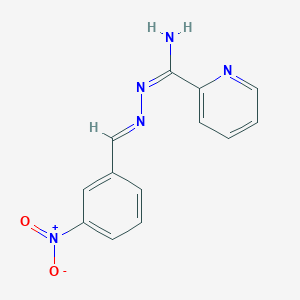
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide, also known as DCNB, is a chemical compound that has been extensively used in scientific research due to its unique properties. DCNB is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in regulating intracellular levels of cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP).
Mécanisme D'action
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide acts as a competitive inhibitor of PDE, binding to the active site of the enzyme and preventing the hydrolysis of cyclic nucleotides. This results in an accumulation of cAMP and cGMP, which can activate downstream signaling pathways and modulate cellular functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cell type and signaling pathways involved. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. It can also modulate neurotransmitter release and synaptic plasticity in the brain, making it a potential therapeutic target for neurological disorders such as depression and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide in lab experiments is its specificity for PDE inhibition. This allows researchers to investigate the role of PDE in various cellular processes without interfering with other signaling pathways. However, this compound is also known to have off-target effects on other enzymes and ion channels, which can complicate data interpretation. Additionally, the high potency of this compound can make it difficult to control the dose and avoid toxicity in vivo.
Orientations Futures
There are several future directions for research on 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide. One area of interest is the development of more selective PDE inhibitors that can target specific isoforms of the enzyme. This could lead to more effective therapies for diseases such as heart failure and asthma, which are known to involve specific PDE isoforms. Another direction is the investigation of the role of PDE in neurological disorders, particularly in the context of synaptic plasticity and learning and memory. Finally, the potential use of this compound as a tool for gene expression regulation and epigenetic modification is an area of active research.
Méthodes De Synthèse
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide can be synthesized by the reaction between 2,3-dichlorobenzoic acid and 4-chloro-3-nitroaniline in the presence of thionyl chloride. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide has been widely used in scientific research as a tool to investigate the role of PDE in various physiological and pathological processes. It has been shown to inhibit PDE activity in a dose-dependent manner, leading to an increase in intracellular levels of cAMP and cGMP. This, in turn, can have a wide range of effects on cellular signaling pathways, including regulation of ion channels, gene expression, and cell proliferation.
Propriétés
IUPAC Name |
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-9-5-4-7(6-11(9)18(20)21)17-13(19)8-2-1-3-10(15)12(8)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVNVDBIMOHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)


![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)



![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)